molecular formula C20H19ClN4O4S B2857597 2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide CAS No. 692273-13-5

2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B2857597
CAS No.: 692273-13-5
M. Wt: 446.91
InChI Key: XSRRUDOHQNNLBG-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
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Scientific Research Applications

Radiotracer Synthesis

ZJ0273, related to the queried compound, is used as a herbicidal ingredient in China. Researchers synthesized mono-labeled ZJ0273 with tritium and carbon-14, which could be utilized as radiotracers for studying the metabolism, mode of action, environmental behavior, and fate of ZJ0273 (Yang, Ye, & Lu, 2008).

Antiviral Compound Synthesis

In the synthesis of compounds with potential antiviral properties, a related compound was used as a precursor for the preparation of thiazolopyrimidines. This indicates its utility in synthesizing novel antiviral agents (Sayed & Ali, 2007).

Aldose Reductase Inhibition and Antioxidant Properties

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the queried compound, have shown promise as aldose reductase inhibitors. They exhibit significant activity and also display antioxidant properties, indicating potential therapeutic applications (La Motta et al., 2007).

Antibacterial and Antifungal Activity

Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a compound structurally related to the queried chemical, was found to exhibit antibacterial and antifungal activities. This suggests potential use in developing antimicrobial agents (Nunna et al., 2014).

Synthesis of Pyrido[2,3-d]pyrimidines

Reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids led to the formation of pyrido[2,3-d]pyrimidinones, indicating the role of related compounds in synthesizing novel pyrimidine derivatives (Harutyunyan et al., 2015).

Antitumor Drug Intermediates

Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in antitumor drugs, was synthesized from a related pyrimidine compound. This underscores the relevance of such compounds in antitumor drug development (Gan et al., 2021).

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-13-12-16(6-9-18(13)21)29-14(2)19(26)24-15-4-7-17(8-5-15)30(27,28)25-20-22-10-3-11-23-20/h3-12,14H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRRUDOHQNNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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